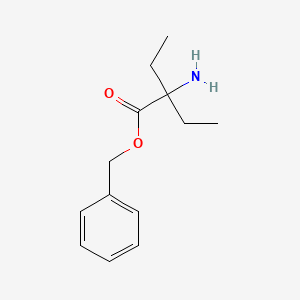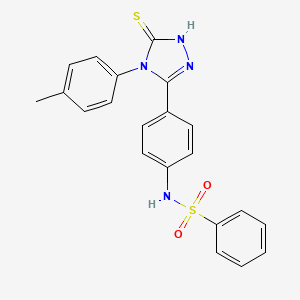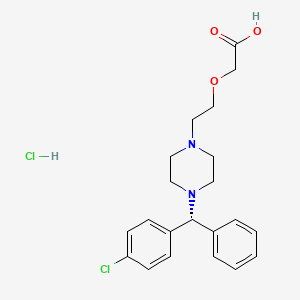![molecular formula C11H12O3 B11765201 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11765201.png)
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is an organic compound with the molecular formula C11H12O3 It belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvent and reaction temperature is crucial to minimize side reactions and maximize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Reduction: 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
- 3-(4-Cyanophenyl)-5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-isoxazole
Uniqueness
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position and an aldehyde group at the 5-position. These structural elements confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3,3-dimethyl-2H-1,4-benzodioxine-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)7-13-9-5-3-4-8(6-12)10(9)14-11/h3-6H,7H2,1-2H3 |
InChI Key |
UPDYTWGHHILOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC(=C2O1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)

![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)


![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)


![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)
![(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11765171.png)


